

Spectroscopic Profile of Methyl 5-methylisoxazole-3-carboxylate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 5-methylisoxazole-3-carboxylate

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This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 5-methylisoxazole-3-carboxylate** (CAS No. 19788-35-3), a heterocyclic compound of interest in medicinal chemistry and materials science.^{[1][2]} The document details its structural elucidation through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presenting the data in a clear, tabular format for easy reference and comparison. Detailed experimental protocols are also provided to aid in the replication and validation of these findings.

Spectroscopic Data Summary

The structural integrity and purity of **Methyl 5-methylisoxazole-3-carboxylate** can be confirmed through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Assignment
~6.5	Singlet	H-4 (isoxazole ring)
~3.9	Singlet	-OCH ₃ (ester)
~2.5	Singlet	-CH ₃ (at C-5)

Note: The predicted ¹H NMR data is based on the known spectrum of 5-methylisoxazole-3-carboxylic acid and typical chemical shifts for methyl esters.[3][4]

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ) ppm	Assignment
~170	C-5 (isoxazole ring)
~162	C=O (ester)
~158	C-3 (isoxazole ring)
~102	C-4 (isoxazole ring)
~52	-OCH ₃ (ester)
~12	-CH ₃ (at C-5)

Note: The predicted ¹³C NMR data is based on the known spectrum of 5-methylisoxazole-3-carboxylic acid and typical chemical shifts for methyl esters.[4]

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1730	Strong	C=O stretch (ester)
~1600	Medium	C=N stretch (isoxazole ring)
~1440	Medium	C-H bend (methyl)
~1250	Strong	C-O stretch (ester)

Source: NIST Chemistry WebBook.[\[1\]](#)

Table 4: Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity	Assignment
141	High	[M] ⁺ (Molecular Ion)
110	Medium	[M - OCH ₃] ⁺
82	High	[M - COOCH ₃] ⁺
43	High	[CH ₃ CO] ⁺

Source: NIST Chemistry WebBook.[\[1\]](#)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are representative and may be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[\[3\]](#)[\[4\]](#) The sample (5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), and transferred to a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm). For ¹H NMR, a standard pulse program is used to acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is employed.

Infrared (IR) Spectroscopy

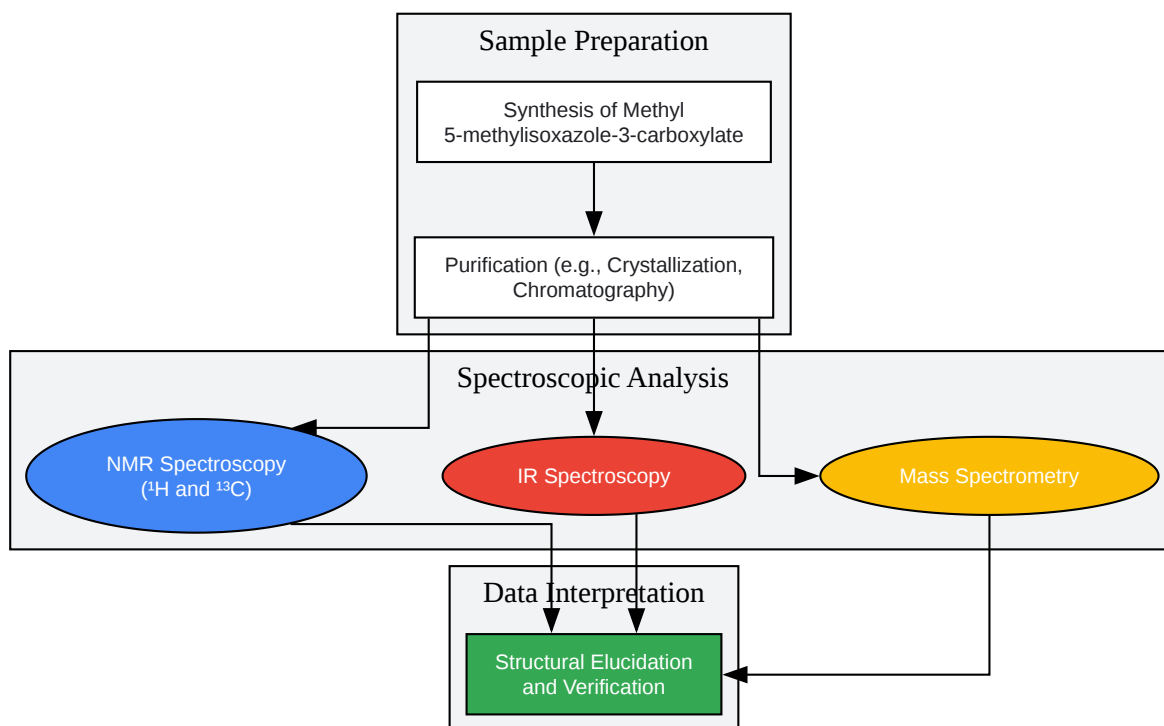
Infrared spectra are recorded on an FTIR spectrometer.^[4] The sample can be prepared as a potassium bromide (KBr) pellet or as a thin film. For the KBr pellet method, a small amount of the solid sample is ground with dry KBr powder and pressed into a thin, transparent disk. The spectrum is then recorded over the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source.^[4] The sample is introduced into the ion source, where it is bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Visualized Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of **Methyl 5-methylisoxazole-3-carboxylate**.



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Caption: A general workflow for the synthesis and spectroscopic characterization.

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